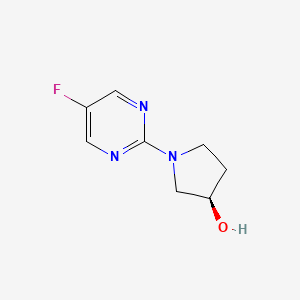
(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 5-fluoropyrimidine.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Coupling Reaction: The functionalized pyrrolidine is then coupled with 5-fluoropyrimidine under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Selective Fluorination: To incorporate the fluorine atom into the pyrimidine ring.
Chiral Resolution: To obtain the desired enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Product: A ketone derivative of the original compound.
Reduction Product: A fully saturated pyrrolidine ring without the hydroxyl group.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Due to its unique structure, ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) for various medications.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities.
1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one: A ketone derivative with distinct chemical properties.
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness:
Chirality: The ®-enantiomer of 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may exhibit unique biological activities compared to its (S)-enantiomer.
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s stability and bioavailability, making it more effective in certain applications.
Properties
IUPAC Name |
(3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNQGJAKXVXCY-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-(5-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7975925.png)
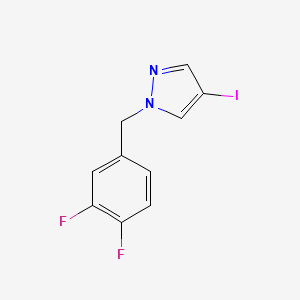

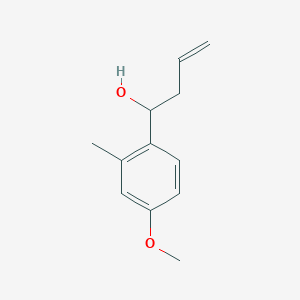
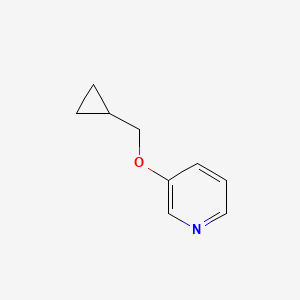
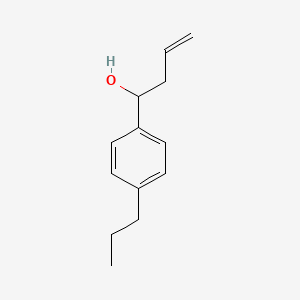

![C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylami](/img/structure/B7975990.png)
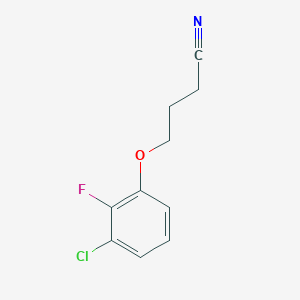
![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)
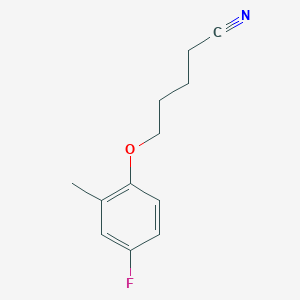
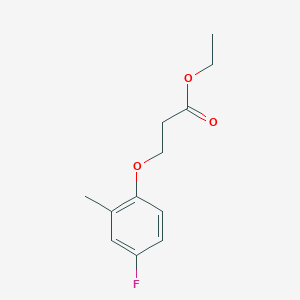
![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976039.png)

